molecular formula C29H52O4 B12681205 4-(4-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate CAS No. 94247-57-1

4-(4-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate

Cat. No.: B12681205
CAS No.: 94247-57-1
M. Wt: 464.7 g/mol
InChI Key: CZPKNAHWABNAFE-ISLYRVAYSA-N
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Description

4-(4-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate is a complex organic compound with the molecular formula C29H52O4 and a molecular weight of 464.72078 . This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a methyl group and a long aliphatic chain with a succinate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate typically involves the esterification of 4-methylcyclohexanol with 2-octadecenylsuccinic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The succinate group plays a crucial role in these interactions, as it can form hydrogen bonds and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate
  • 4-(4-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate

Uniqueness

This compound is unique due to its specific structural features, such as the position of the methyl group on the cyclohexyl ring and the length of the aliphatic chain. These structural differences influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

94247-57-1

Molecular Formula

C29H52O4

Molecular Weight

464.7 g/mol

IUPAC Name

(E)-2-[2-(4-methylcyclohexyl)oxy-2-oxoethyl]icos-4-enoic acid

InChI

InChI=1S/C29H52O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29(31)32)24-28(30)33-27-22-20-25(2)21-23-27/h17-18,25-27H,3-16,19-24H2,1-2H3,(H,31,32)/b18-17+

InChI Key

CZPKNAHWABNAFE-ISLYRVAYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OC1CCC(CC1)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CCC(CC1)C)C(=O)O

Origin of Product

United States

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